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Cat. No.: B1628908

An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzoic Acid
Prepared by: Gemini, Senior Application Scientist

Abstract: 2,3-Difluoro-6-iodobenzoic acid (CAS No. 333780-75-9) is a highly functionalized
aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis.
[1] Its unique substitution pattern, featuring vicinal fluorine atoms, an iodine atom, and a
carboxylic acid group, provides a trifecta of chemical utility. This guide offers a comprehensive
overview of its chemical and physical properties, expected spectroscopic signatures, logical
synthetic pathways, and key reactivity profiles. We will explore its applications as a versatile
intermediate in medicinal chemistry and materials science, with a focus on its role in
introducing fluorine-containing moieties and facilitating complex molecular construction via
cross-coupling reactions. Safety and handling protocols are also detailed to ensure its proper
use in a research setting.

Core Chemical and Physical Properties

While extensive experimental data for 2,3-Difluoro-6-iodobenzoic acid is not broadly
published, its properties can be reliably inferred from its structure and comparison with closely
related isomers. The molecule's characteristics are dominated by the interplay between the
electron-withdrawing fluorine atoms, the bulky and reactive iodine atom, and the acidic
carboxylic acid group.

Table 1: Physicochemical Properties of 2,3-Difluoro-6-iodobenzoic Acid and Related Isomers
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Property

Value for 2,3-Difluoro-6-
iodobenzoic Acid

Comparative Data

CAS Number

333780-75-9[1]

2,6-Difluoro-3-iodobenzoic
acid; 229178-74-9[2][3]

Molecular Formula

C7H3F2102

C7H3F2102[2]

Molecular Weight

284.00 g/mol [2]

284.00 g/mol [2]

Appearance

Expected to be an off-white to

pale yellow solid

Solid[2]

Melting Point (°C)

Estimated: 130-150

2,6-Difluoro-3-iodobenzoic
acid: 143-146 °C[2] 2-Fluoro-6-
iodobenzoic acid: 123-126 °C

Solubility

Expected to be soluble in polar
organic solvents (e.g., DMSO,
DMF, Methanol, Ethyl Acetate)

and sparingly soluble in water.

2,6-Difluorobenzoic acid is

soluble in water.[4]

pKa

Estimated: ~2.5-3.0 (stronger
acid than benzoic acid due to

inductive effect of halogens)

N/A

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification. Based on the chemical structure,

the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-

8.0 ppm). These signals would correspond to the two aromatic protons, appearing as

complex multiplets due to proton-proton (3JHH) and proton-fluorine (3JHF, 4JHF) coupling.

The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm),

which may be exchangeable with D20.
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e 13C NMR: The spectrum should display seven distinct signals. The carboxyl carbon will be
the most downfield (~165 ppm). The six aromatic carbons will have their chemical shifts
significantly influenced by the attached substituents. The carbons bonded to fluorine (C2,
C3) will appear as doublets due to one-bond carbon-fluorine coupling (:JCF), which is
typically large (240-260 Hz). The carbon attached to iodine (C6) will be shielded relative to a
C-H carbon.

» 19F NMR: Two distinct signals are expected, each coupled to the other and to adjacent
protons, providing crucial structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of its functional groups.

Table 2: Predicted IR Absorption Bands

Functional Group Wavenumber (cm~?) Description

Very broad band due to

O-H (Carboxylic Acid) 2500-3300 ]
hydrogen bonding
_ Sharp, medium intensity
C-H (Aromatic) 3000-3100
stretch
C=0 (Carbonyl) 1680-1710 Strong, sharp carbonyl stretch
_ Multiple medium to strong
C=C (Aromatic) 1450-1600
bands
C-F (Aryl Fluoride) 1200-1300 Strong, characteristic stretch
C-O (Carboxylic Acid) 1210-1320 Stretch

Synthesis and Reactivity

The synthesis of 2,3-Difluoro-6-iodobenzoic acid typically involves multi-step sequences
starting from readily available fluorinated precursors. Its reactivity is governed by its three key
functional sites.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1628908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proposed Synthetic Pathway

A plausible synthetic route begins with the diazotization of a corresponding aniline precursor, a
standard method for introducing iodine onto an aromatic ring.[5][6]

Protocol: Hypothetical Synthesis via Diazotization
o Starting Material: 2-Amino-3,4-difluorobenzoic acid.

o Step 1: Diazotization. Dissolve the starting aniline in an aqueous solution of a strong acid
(e.g., H2S0a or HCI) and cool the mixture to 0-5 °C in an ice bath.

e Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to
form the diazonium salt intermediate.

o Step 2: lodination (Sandmeyer-type Reaction). In a separate flask, prepare a solution of
potassium iodide (KI) in water.

e Slowly add the cold diazonium salt solution to the Kl solution. Effervescence (N2 gas) will be
observed.

« Allow the reaction mixture to warm to room temperature and stir for several hours to ensure
complete reaction.

e Step 3: Work-up and Purification. Extract the product into an organic solvent like ethyl
acetate. Wash the organic layer with a sodium thiosulfate solution to remove excess iodine,
followed by brine.

» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by recrystallization or column chromatography to yield pure 2,3-
Difluoro-6-iodobenzoic acid.

Core Reactivity

The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for
selective chemical transformations.
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// Main Molecule Mol [label="2,3-Difluoro-6-iodobenzoic Acid", fillcolor="#F1F3F4",
fontcolor="#202124"];

I/l Reaction Nodes Ester [label="Esterification\n(R-OH, H*)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Amide [label="Amide Formation\n(R2NH, Coupling Agent)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)z, Pd
catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira
Coupling\n(Alkyne, Pd/Cu catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heck
[label="Heck Coupling\n(Alkene, Pd catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Nodes Ester_Prod [label="Ester Derivative", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; Amide_Prod [label="Amide Derivative", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Prod [label="Biaryl Derivative",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_Prod [label="Aryl-
Alkyne Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heck_Prod
[label="Aryl-Alkene Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Mol -> Ester [label="-COOH site"]; Ester -> Ester_Prod; Mol -> Amide [label="-COOH
site"]; Amide -> Amide_Prod; Mol -> Suzuki [label="C-I site"]; Suzuki -> Suzuki_Prod; Mol ->
Sonogashira [label="C-I site"]; Sonogashira -> Sonogashira_Prod; Mol -> Heck [label="C-
site"]; Heck -> Heck_Prod; } * Caption: Reactivity map showing transformations at the
carboxylic acid and aryl iodide sites.

o Carboxylic Acid Group: This site readily undergoes standard transformations such as
esterification (with alcohols under acidic catalysis) and amide bond formation (with amines
using coupling agents like EDC or HATU).

o Aryl lodide Group: The carbon-iodine bond is the primary site for transition-metal-catalyzed
cross-coupling reactions. This makes the molecule an invaluable partner for:

o Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl
structures.

o Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne
conjugates.

o Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.
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o Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

o Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, activating the ring
towards nucleophilic aromatic substitution (SNAr), although this is generally less common

than cross-coupling at the iodine site.

Applications in Research and Drug Discovery

2,3-Difluoro-6-iodobenzoic acid is not an end-product but a high-value intermediate for
constructing complex target molecules.

Click to download full resolution via product page

¢ Medicinal Chemistry: Fluorine is a "super-hydrogen" in drug design. Introducing fluorine
atoms can enhance metabolic stability, improve binding affinity to target proteins by forming
favorable interactions, and modulate physicochemical properties like lipophilicity (logP) and
pKa.[7] This building block allows for the precise installation of a 2,3-difluorophenyl moiety.
The iodine provides a handle for late-stage functionalization, enabling the rapid synthesis of
analog libraries for structure-activity relationship (SAR) studies.[8]

o Materials Science: Fluorinated aromatic compounds are used in the synthesis of organic
electronics, liquid crystals, and advanced polymers. The high polarity of the C-F bond and
the synthetic versatility of this molecule make it a candidate for creating novel materials with
tailored electronic and physical properties.

Safety and Handling

As with all halogenated aromatic acids, proper safety precautions are mandatory. The following
information is synthesized from safety data sheets (SDS) of structurally similar compounds.[4]
[O1[10][11]

e GHS Hazard Statements:
o H302: Harmful if swallowed.[10]

o H315: Causes skin irritation.[9][10]
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o H319: Causes serious eye irritation.[9][10]

o H335: May cause respiratory irritation.[9][11]

 Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[4][9]

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses
with side shields or goggles, and a lab coat.[9][10]

o Handling: Avoid breathing dust.[9] Do not eat, drink, or smoke when using this product.
Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.

e Storage:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

o Keep away from strong oxidizing agents and strong bases.[4]

Conclusion

2,3-Difluoro-6-iodobenzoic acid is a powerful and versatile chemical building block. Its value
Is derived from the strategic placement of three distinct functional groups that offer chemists a
wide array of synthetic possibilities. While it is primarily an intermediate, its role is critical in the
efficient and modular construction of complex molecules, particularly in the fields of drug
discovery and materials science, where the introduction of fluorine and the ability to perform
late-stage modifications are highly sought after.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["2,3-Difluoro-6-iodobenzoic acid chemical properties"].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628908#2-3-difluoro-6-iodobenzoic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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